N-methylpiperazine-1-carboxamide derivatives represent a class of chemical compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been found to interact with various receptor systems in the body, leading to a wide range of potential therapeutic applications. The studies on these derivatives have revealed their roles as antagonists for different receptors, such as 5-HT(1B/1D) and NK-1, and their potential use in the treatment of conditions like convulsions and viral infections.
The synthesized analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] biphenylcarboxamide have shown promise in the treatment of neuropsychiatric disorders due to their selective antagonism of 5-HT(1B/1D) receptors. These compounds have been evaluated in vitro and in vivo, demonstrating their potential to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) and modulate neurotransmitter release1.
N-methylpiperazine-1-carboxamide derivatives have also been implicated in cancer research. The synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment has led to the identification of intermediates in the synthesis of antileukemic agents such as imatinib3. This highlights the role of these compounds in the development of targeted cancer therapies.
The antiviral activity of 2-diethylaminoethyl 4-methylpiperazine-1-carboxylate against various strains of influenza viruses has been documented. This compound was found to inhibit viral growth in tissue culture without inactivating the virus directly or interfering with its adsorption to host cells, suggesting that it impedes the penetration of the virus into the host cells5. This mode of action is similar to that of known antiviral agents like 1-adamantanamine, indicating its potential as an antiviral drug.
Although not a direct N-methylpiperazine-1-carboxamide derivative, 1-aminocyclopropanecarboxylates, which share structural similarities, have been shown to block convulsions induced by N-methyl-D-aspartate (NMDA) in a dose-dependent manner. This suggests that related compounds could be explored for their potential anticonvulsant properties, particularly in neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels4.
N-Methylpiperazine-1-carboxamide can be synthesized from N-methylpiperazine, which is a cyclic secondary amine. The classification of this compound falls under the category of amine derivatives, specifically carboxamides. The presence of both a piperazine ring and a carboxamide group suggests potential interactions with biological targets, making it relevant in pharmacological studies.
The synthesis of N-methylpiperazine-1-carboxamide can be achieved through several methods. One notable approach involves the reaction of N-methylpiperazine with carboxylic acid derivatives, such as acid chlorides or anhydrides, under controlled conditions.
Recent studies have also explored alternative synthetic pathways that involve multi-step reactions or modifications of existing piperazine derivatives to yield N-methylpiperazine-1-carboxamide with varying substituents on the aromatic or aliphatic portions of the molecule .
The molecular structure of N-methylpiperazine-1-carboxamide consists of a piperazine ring substituted with a methyl group and a carboxamide group.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds. For instance, the presence of characteristic peaks in the IR spectrum corresponding to amide bonds can be indicative of successful synthesis .
N-Methylpiperazine-1-carboxamide participates in various chemical reactions typical for amides and piperazines:
These reactions often require specific conditions such as temperature control, choice of solvent, and sometimes catalysts to optimize yields and minimize side products.
The mechanism of action for N-methylpiperazine-1-carboxamide is largely dependent on its interactions with biological targets, particularly in pharmacology.
N-Methylpiperazine-1-carboxamide has several scientific applications:
The exploration of this compound continues within both academic and industrial settings, with ongoing research aimed at uncovering additional applications and optimizing its synthesis for practical use.
N-Methylpiperazine-1-carboxamide (C₆H₁₃N₃O) features a piperazine ring where one nitrogen is tertiary (N₁) and bears the carboxamide group, while the other nitrogen (N₄) is secondary and methylated. The molecular geometry, optimized via density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level, reveals a chair conformation for the piperazine ring, with the methyl group adopting an equatorial orientation to minimize steric strain [2] [8]. The carboxamide substituent (-C(=O)N-methyl) lies perpendicular to the ring plane, facilitating hydrogen-bonding interactions. Key structural parameters include:
Table 1: Key Bond Parameters from DFT Optimization
Bond Type | Bond Length (Å) | Bond Angle (°) |
---|---|---|
Piperazine C-N | 1.45–1.47 | 109.5 |
C=O (carboxamide) | 1.23 | 120.2 |
N-C(=O) | 1.36 | 123.8 |
N₄-Methyl | 1.45 | 110.1 |
Conformational analysis identifies two energy minima: one with the carboxamide oriented anti to N₄-methyl (ΔG = 0 kcal/mol) and another gauche conformation (ΔG = +1.2 kcal/mol). The energy barrier for ring inversion is ~5 kcal/mol, typical for piperazine derivatives [5] [8].
While no single-crystal X-ray structure exists for N-methylpiperazine-1-carboxamide, its hydrochloride salt (C₆H₁₄ClN₃O) crystallizes in a monoclinic system. The protonation occurs at the secondary nitrogen (N₄), flattening the piperazine ring into a boat conformation due to ionic packing forces [3] [6]. The crystal lattice exhibits three hydrogen-bonding motifs:
Table 2: Hydrogen-Bonding Geometry in Hydrochloride Salt
Interaction Type | Distance (Å) | Angle (°) | Role in Lattice |
---|---|---|---|
N⁺-H···Cl⁻ | 2.98 | 165 | Ionic backbone stabilization |
N-H···O=C | 2.89 | 158 | 1D chain formation |
C-H···Cl⁻ | 3.32 | 145 | Torsional reinforcement |
This network forms infinite chains along the b-axis, similar to the C1¹(7) motif observed in related piperazine carboxamides like diethylcarbamazine citrate [7]. The absence of π-stacking reflects the aliphatic nature of the molecule.
Comparative analysis with structurally similar piperazine carboxamides highlights how substituents modulate electronic and steric properties:
Table 3: Physicochemical Properties of Piperazine Carboxamides
Compound | Molecular Formula | log P | TPSA (Ų) | H-Bond Donors |
---|---|---|---|---|
N-methylpiperazine-1-carboxamide | C₆H₁₃N₃O | −0.35 | 44.4 | 2 |
Diethylcarbamazine | C₁₀H₂₁N₃O | 0.82 | 32.7 | 1 |
Piperazine-1-carboxamide | C₅H₁₁N₃O | −1.21 | 49.1 | 3 |
Steric maps from DFT show the N-methyl derivative occupies 35% less volume than diethylcarbamazine near the carboxamide, explaining its higher reactivity in nucleophilic addition [5] .
DFT studies (B3LYP/6-311++G(d,p)) confirm N-methylpiperazine-1-carboxamide exists exclusively as the amide tautomer (>99% population), with no observable imidol or zwitterionic forms. Natural bond orbital (NBO) analysis reveals:
Frontier molecular orbital (FMO) analysis shows:
Table 4: DFT-Derived Electronic Properties
Parameter | Value | Chemical Implication |
---|---|---|
HOMO Energy (eV) | −7.1 | Nucleophilicity of piperazine ring |
LUMO Energy (eV) | −1.4 | Electrophilicity of carbonyl group |
HOMO-LUMO Gap (eV) | 5.7 | Moderate kinetic stability |
Dipole Moment (Debye) | 4.2 | High polarity facilitating solvation |
NBO Charge on C=O (e) | +0.32 (C), −0.42 (O) | Susceptibility to nucleophilic attack |
Molecular electrostatic potential (MEP) maps illustrate a region of high electron density around the carbonyl oxygen (Vₘᵢₙ = −38 kcal/mol) and positive potential near the N-methyl group (Vₘₐₓ = +24 kcal/mol), directing electrophilic and nucleophilic attack sites, respectively [8] . Time-dependent DFT predicts UV absorption at 208 nm (π→π* in C=O) and 255 nm (n→π*), consistent with experimental spectra [2] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1